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Für Fachleute in der Wirkstoffentwicklung und chemischen Forschung ist die eindeutige

Bestimmung der absoluten Konfiguration eines chiralen Moleküls von entscheidender

Bedeutung. Diese Eigenschaft bestimmt maßgeblich die pharmakologische Aktivität und

Toxizität einer Substanz. Dieser Leitfaden bietet einen objektiven Vergleich der gängigsten

Methoden zur Verifizierung der absoluten Konfiguration, beleuchtet deren experimentelle

Protokolle und stellt quantitative Daten zur Leistungsbewertung gegenüber. Ein besonderer

Fokus liegt auf der Rolle von Kalium-D-hydrogentartrat, einer häufig genutzten

Referenzsubstanz.

Die korrekte Zuordnung der räumlichen Anordnung der Atome in einem chiralen Molekül,

bekannt als absolute Konfiguration, ist ein unverzichtbarer Schritt in der Synthese und

Charakterisierung neuer chemischer Verbindungen. Die beiden Enantiomere eines chiralen

Wirkstoffs können drastisch unterschiedliche biologische Wirkungen haben – von einem

wirksamen Medikament bis hin zu einer toxischen Substanz. Daher fordern

Zulassungsbehörden eine eindeutige stereochemische Charakterisierung. Forschern stehen

verschiedene Techniken zur Verfügung, die sich in ihrer Anwendbarkeit, Genauigkeit und im

experimentellen Aufwand unterscheiden.

Vergleich der primären Analysemethoden
Die Wahl der Methode zur Bestimmung der absoluten Konfiguration hängt von mehreren

Faktoren ab, darunter die physikalischen Eigenschaften der Probe (insbesondere die Fähigkeit
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zur Kristallisation), die verfügbare Probenmenge und die instrumentelle Ausstattung. Die drei

primären Methoden sind die Einkristall-Röntgenstrukturanalyse (insbesondere unter Nutzung

der anomalen Dispersion), die Circulardichroismus (CD)-Spektroskopie in Kombination mit

quantenchemischen Berechnungen und die chemische Korrelation.
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Prinzip

Direkte Bestimmung

der 3D-Struktur durch

Beugung von

Röntgenstrahlen an

einem Einkristall. Die

anomale Dispersion

an Schweratomen

ermöglicht die

eindeutige

Bestimmung der

Händigkeit.

Messung der

unterschiedlichen

Absorption von links-

und rechtszirkular

polarisiertem Licht

durch ein chirales

Molekül in Lösung.

Vergleich des

experimentellen

Spektrums mit

berechneten

Spektren.

Chemische

Umwandlung der

unbekannten

Substanz in eine

Verbindung mit

bekannter absoluter

Konfiguration (oder

umgekehrt) über

stereochemisch

eindeutige

Reaktionen.

Probentyp

Hochreiner Einkristall

geeigneter Größe und

Qualität.

Lösung

(typischerweise in

einem transparenten

Lösungsmittel wie

Methanol, Acetonitril

oder Wasser).

Feste oder gelöste

Substanz.

Vorteile

Eindeutiges, direktes

Ergebnis

("Goldstandard").

Liefert die vollständige

3D-Struktur.

Benötigt nur geringe

Probenmengen. Keine

Kristallisation

erforderlich.

Benötigt keine

aufwendige

instrumentelle

Analyse. Kann mit

Standard-

Laborausrüstung

durchgeführt werden.

Nachteile Erfordert die Züchtung

von qualitativ

hochwertigen

Einkristallen, was oft

schwierig und

zeitaufwendig ist.

Indirekte Methode; die

Zuverlässigkeit hängt

stark von der Qualität

der

quantenchemischen

Berechnung ab.

Zerstörende Methode.

Erfordert eine

Reaktionssequenz,

die die Konfiguration

am Stereozentrum

nicht verändert. Eine

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nicht für alle

Substanzen möglich.

Referenzverbindung

mit bekannter

Konfiguration ist

notwendig.

Quantitatives

Ergebnis

Flack-Parameter x;

ein Wert nahe 0 mit

kleiner

Standardunsicherheit

bestätigt das

angenommene

Enantiomer.

Molares Elliptizitäts-

Spektrum [θ]

(deg·cm²/dmol) vs.

Wellenlänge (nm).

Reaktionsausbeute

(%),

Enantiomerenübersch

uss (ee in %).

Typische Daten Flack x = 0.02 (4)

Positiver Cotton-Effekt

bei 250 nm, [θ] =

+15,000

Ausbeute: 85%, ee >

99%

Die Rolle von Kalium-D-hydrogentartrat (Kalium-D-
tartrat monobasisch)
Kalium-D-hydrogentartrat, ein Salz der natürlichen D-Weinsäure, spielt eine wichtige, wenn

auch meist indirekte Rolle bei der Bestimmung der absoluten Konfiguration. Seine primäre

Anwendung findet es als chirales Auflösungsmittel zur Racematspaltung.

Ein Racemat (eine 1:1-Mischung beider Enantiomere) kann nicht direkt durch die oben

genannten Methoden analysiert werden, um die Konfiguration eines einzelnen Enantiomers zu

bestimmen. Zuerst müssen die Enantiomere getrennt werden. Durch die Reaktion eines

racemischen Gemisches (z.B. einer racemischen Base) mit einer enantiomerenreinen Säure

wie D-Weinsäure (oder deren Kaliumsalz) entsteht ein Paar von diastereomeren Salzen.
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Prozess der Racematspaltung und Konfigurationsbestimmung

Racemische Verbindung
(R-Amin + S-Amin)

Bildung von Diastereomeren Salzen
(R,R-Salz + S,R-Salz)

Reaktion

Chirales Reagenz
(z.B. Kalium-D-hydrogentartrat)

Trennung durch Kristallisation
(unterschiedliche Löslichkeit)

Isoliertes Diastereomer
(z.B. R,R-Salz)

Freisetzung des reinen Enantiomers

Reines Enantiomer
(R-Amin)

Bestimmung der absoluten Konfiguration
(z.B. mittels Röntgenstrukturanalyse)

Click to download full resolution via product page

Workflow der Racematspaltung und anschließenden Konfigurationsbestimmung.

Da Diastereomere unterschiedliche physikalische Eigenschaften (z.B. Löslichkeit) besitzen,

können sie durch fraktionierte Kristallisation getrennt werden. Nach der Trennung wird das
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reine Enantiomer aus dem diastereomeren Salz freigesetzt. Die absolute Konfiguration dieses

nun enantiomerenreinen Materials kann anschließend mit einer der oben genannten Methoden

bestimmt werden. Die bekannte Konfiguration des Tartrats dient dabei als interner Standard,

der die Zuordnung erleichtert.

Detaillierte Experimentelle Protokolle
Einkristall-Röntgenstrukturanalyse (Anomale
Dispersion)
Diese Methode ist der definitive Weg zur Bestimmung der absoluten Konfiguration,

vorausgesetzt, es liegt ein geeigneter Kristall vor.[1]

Methodik:

Kristallisation: Züchten eines Einkristalls der reinen Substanz. Dies ist oft der kritischste

Schritt. Der Kristall sollte eine Größe von ca. 0.1 - 0.3 mm haben und keine sichtbaren

Defekte aufweisen.

Kristallmontage: Der ausgewählte Kristall wird unter einem Mikroskop auf einem

Goniometerkopf montiert, typischerweise unter Verwendung eines Kryo-Öls, und in einem

kalten Stickstoffstrom (ca. 100 K) platziert, um Strahlenschäden zu minimieren.

Datensammlung: Der Kristall wird auf einem Diffraktometer mit Röntgenstrahlen einer

bestimmten Wellenlänge (z.B. Cu-Kα, λ = 1.5418 Å oder Mo-Kα, λ = 0.7107 Å) bestrahlt. Für

die anomale Dispersion ist es vorteilhaft, wenn die Struktur ein Atom enthält, das schwerer

als Sauerstoff ist (z.B. S, Cl, Br, I oder ein Metall). Es wird ein vollständiger Datensatz von

Beugungsreflexen gesammelt, wobei sichergestellt wird, dass Friedel-Paare (Reflexe h,k,l

und -h,-k,-l) gemessen werden, deren Intensitäten sich aufgrund der anomalen Streuung

leicht unterscheiden.

Strukturlösung und -verfeinerung: Die Positionen der Atome werden aus den Beugungsdaten

bestimmt. Anschließend wird die Struktur verfeinert, wobei zwei Modelle (das ursprünglich

angenommene und sein Spiegelbild) gegen die experimentellen Daten getestet werden.

Bestimmung des Flack-Parameters: Der Flack-Parameter 'x' wird berechnet. Er beschreibt

den Anteil des invertierten Enantiomers im Kristall. Ein Wert von x nahe 0 zeigt an, dass die
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angenommene absolute Konfiguration korrekt ist. Ein Wert nahe 1 deutet darauf hin, dass

die invertierte Struktur korrekt ist. Ein Wert um 0.5 weist auf ein Racemat oder eine

schlechte Datenqualität hin.

Circulardichroismus (CD)-Spektroskopie und TD-DFT-
Berechnung
Diese Methode ist ideal für Verbindungen, die nicht oder nur schwer kristallisieren.

Workflow der CD-Spektroskopie Methode

1. Probenvorbereitung
(Lösung in CD-transparentem

Lösungsmittel)

2. Experimentelle Messung
(Aufnahme des CD-Spektrums)

Experimentelles
CD-Spektrum

6. Vergleich
(Experiment vs. Theorie)

3. Computer-Modellierung
(Erstellung eines 3D-Modells,

z.B. der R-Konfiguration)

4. Konformationsanalyse
(Finden der stabilsten Konformere)

5. TD-DFT Berechnung
(Simulation des CD-Spektrums

für jedes Konformer)

Theoretisches
CD-Spektrum (R)

7. Zuordnung der
absoluten Konfiguration
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Click to download full resolution via product page

Logischer Arbeitsablauf zur Konfigurationsbestimmung mittels CD-Spektroskopie.

Methodik:

Probenvorbereitung: Eine verdünnte Lösung der enantiomerenreinen Substanz wird in

einem für den Messbereich (typischerweise 190-400 nm) transparenten Lösungsmittel

hergestellt. Die Konzentration muss exakt bekannt sein.

Messung: Das CD-Spektrum wird mit einem CD-Spektrometer aufgenommen. Das Gerät

misst die Differenz der Absorption (ΔA) von links- und rechtszirkular polarisiertem Licht als

Funktion der Wellenlänge. Das Ergebnis wird oft als molare Elliptizität [θ] dargestellt.

Theoretische Berechnung (TD-DFT): a. Ein 3D-Modell eines der beiden Enantiomere (z.B.

das R-Enantiomer) wird erstellt. b. Eine Konformationsanalyse wird durchgeführt, um die

energieärmsten (und damit relevantesten) Konformationen des Moleküls zu identifizieren. c.

Für jede dieser Konformationen wird mittels Time-Dependent Density Functional Theory (TD-

DFT) das theoretische CD-Spektrum berechnet. d. Die berechneten Spektren der einzelnen

Konformere werden entsprechend ihrer Boltzmann-Verteilung gewichtet und zu einem

finalen theoretischen Spektrum gemittelt.

Vergleich und Zuordnung: Das experimentell gemessene Spektrum wird mit dem

berechneten Spektrum verglichen. Stimmen die Vorzeichen der Cotton-Effekte und die

allgemeine Form überein, entspricht die absolute Konfiguration der Probe der des

berechneten Modells. Ist das experimentelle Spektrum spiegelbildlich zum berechneten, liegt

das andere Enantiomer vor.

Chemische Korrelation
Diese klassische Methode verknüpft die Konfiguration einer neuen Verbindung mit der einer

bereits bekannten.

Methodik:

Planung der Syntheseroute: Es wird eine Reaktionssequenz entworfen, die die unbekannte

Verbindung (z.B. Substanz A) in eine bekannte Verbindung (Substanz B mit bekannter R-
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Konfiguration) überführt, oder umgekehrt. Entscheidend ist, dass keine der Reaktionen die

Konfiguration am zu bestimmenden Stereozentrum verändert (d.h. keine SN1-Reaktionen,

Racemisierungen oder Epimerisierungen an diesem Zentrum).

Durchführung der Reaktion: Die Synthese wird durchgeführt und das Produkt sorgfältig

aufgereinigt.

Strukturelle und stereochemische Analyse: Das erhaltene Produkt wird mit einer

authentischen Probe der bekannten Verbindung B verglichen (z.B. mittels NMR,

Schmelzpunkt, spezifischer Drehung).

Konfigurationszuordnung: Wenn das aus A hergestellte Produkt identisch mit der

authentischen R-Probe von B ist, dann muss auch die Ausgangsverbindung A die

entsprechende Konfiguration besessen haben (die genaue R/S-Bezeichnung kann sich je

nach CIP-Prioritäten ändern, aber die räumliche Anordnung ist korreliert).

Beispiel: Die Reduktion einer Carbonsäure zu einem Alkohol mittels LiAlH₄ verläuft ohne

Änderung der Konfiguration am benachbarten Stereozentrum. Wenn ein unbekanntes (R)- oder

(S)-2-Methylbutansäure-Derivat zu bekanntem (S)-(-)-2-Methyl-1-butanol reduziert wird, kann

die Konfiguration der Säure eindeutig zugeordnet werden.

Schlussfolgerung
Die Bestimmung der absoluten Konfiguration ist eine komplexe Aufgabe, die eine sorgfältige

Auswahl der geeigneten Methode erfordert. Die Einkristall-Röntgenstrukturanalyse ist die

direkteste und zuverlässigste Methode, ist aber von der Verfügbarkeit geeigneter Kristalle

abhängig. Die CD-Spektroskopie in Kombination mit TD-DFT-Berechnungen bietet eine

leistungsstarke Alternative für nicht-kristalline Proben, erfordert jedoch computerchemische

Expertise. Die chemische Korrelation bleibt eine wertvolle, wenn auch destruktive Methode, die

auf etablierten chemischen Reaktionen und dem Vorhandensein geeigneter

Referenzverbindungen beruht. Substanzen wie Kalium-D-hydrogentartrat sind unverzichtbare

Werkzeuge in diesem Prozess, vor allem zur Auftrennung von Racematen, was oft der erste

Schritt zur Analyse eines einzelnen Enantiomers ist. Für eine verlässliche und regulatorisch

konforme Charakterisierung ist oft eine Kombination aus mehreren dieser Techniken der beste

Ansatz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1630022?utm_src=pdf-custom-synthesis
https://www.chem.uzh.ch/dam/jcr:1c0cee84-452a-4383-92b5-47d9b319e187/CHE172_2016_kap7.pdf
https://www.benchchem.com/product/b1630022#verifying-the-absolute-configuration-of-a-compound-using-potassium-d-tartrate-monobasic
https://www.benchchem.com/product/b1630022#verifying-the-absolute-configuration-of-a-compound-using-potassium-d-tartrate-monobasic
https://www.benchchem.com/product/b1630022#verifying-the-absolute-configuration-of-a-compound-using-potassium-d-tartrate-monobasic
https://www.benchchem.com/product/b1630022#verifying-the-absolute-configuration-of-a-compound-using-potassium-d-tartrate-monobasic
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

